![molecular formula C13H12N2O4S B2471396 4-[(Pyridin-3-ylmethyl)-sulfamoyl]-benzoic acid CAS No. 325851-07-8](/img/structure/B2471396.png)
4-[(Pyridin-3-ylmethyl)-sulfamoyl]-benzoic acid
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Description
4-[(Pyridin-3-ylmethyl)-sulfamoyl]-benzoic acid, also known as 4-[(Pyridin-3-ylmethyl)sulfamoyl]benzoic acid or PSB-1115, is a chemical compound that has been extensively studied for its potential therapeutic uses. This compound belongs to the class of sulfonamide derivatives, which are known for their diverse biological activities.
Scientific Research Applications
Structural Diversity and Chemical Properties
Research on compounds containing similar structural elements to 4-[(Pyridin-3-ylmethyl)-sulfamoyl]-benzoic acid emphasizes the fascinating variability in chemistry and properties. These studies explore the preparation procedures, properties of organic compounds, and their complex compounds' spectroscopic properties, structures, magnetic properties, and biological and electrochemical activity. The reviews suggest areas for further investigation into analogues of the compound (Boča, Jameson, & Linert, 2011).
Environmental Degradation and Toxicity
A critical area of research involves the microbial degradation of polyfluoroalkyl chemicals, which shares similarities in the chemical structure with 4-[(Pyridin-3-ylmethyl)-sulfamoyl]-benzoic acid. These studies explore the environmental biodegradability and the transformation into perfluoroalkyl carboxylic and sulfonic acids, highlighting the toxicological concerns and regulatory actions due to their persistence and ubiquity in the environment (Liu & Mejia Avendaño, 2013).
Treatment and Removal from the Environment
Innovative treatment technologies focus on removing perfluorinated compounds from water, relevant to understanding the fate and treatment of compounds like 4-[(Pyridin-3-ylmethyl)-sulfamoyl]-benzoic acid. These technologies include adsorption, advanced oxidation, and reduction processes, showcasing the challenges and promising approaches for dealing with such persistent organic pollutants in aquatic environments (Gagliano et al., 2019).
properties
IUPAC Name |
4-(pyridin-3-ylmethylsulfamoyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4S/c16-13(17)11-3-5-12(6-4-11)20(18,19)15-9-10-2-1-7-14-8-10/h1-8,15H,9H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXYSMZVLUUJKDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNS(=O)(=O)C2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>43.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49665454 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-[(Pyridin-3-ylmethyl)-sulfamoyl]-benzoic acid |
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